

Salvianolic acid H CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Salvianolic acid H	
Cat. No.:	B12373150	Get Quote

In-Depth Technical Guide to Salvianolic Acid H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Salvianolic acid H**, a potent bioactive compound. The document details its fundamental physicochemical properties, its primary known biological activity, and a representative experimental protocol for its characterization.

Core Properties of Salvianolic Acid H

Salvianolic acid H is a phenolic acid and a member of the salvianolic acids, a class of water-soluble compounds isolated from Salvia miltiorrhiza (Danshen) and other plant species. While the broader class of salvianolic acids, particularly A and B, have been extensively studied for their effects on signaling pathways such as MAPK, PI3K/Akt, and NF-κB, the specific downstream signaling cascades of Salvianolic acid H are a promising area for future investigation. The primary and most well-documented biological activity of Salvianolic acid H is its potent inhibition of acetylcholinesterase (AChE).

For researchers, the following quantitative data provides a foundational reference for experimental design and analysis.

Property	Value	Source
CAS Number	444179-57-1	[1]
Molecular Weight	538.46 g/mol	[1]
Molecular Formula	C27H22O12	[1]
Reported IC50 for AChE	Data not available in the searched literature.	

Acetylcholinesterase Inhibition Assay: Experimental Protocol

The following is a detailed methodology for a colorimetric in vitro assay to determine the acetylcholinesterase (AChE) inhibitory activity of **Salvianolic acid H**, based on the Ellman's method.

- 1. Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor, such as **Salvianolic acid H**, will reduce the rate of this colorimetric reaction.
- 2. Materials and Reagents:
- Salvianolic acid H (CAS: 444179-57-1)
- Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffered saline (PBS), pH 7.4
- Donepezil or Galanthamine (as a positive control)

- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Microplate reader capable of measuring absorbance at 412 nm
- 3. Solution Preparation:
- AChE Solution: Prepare a stock solution of AChE in PBS. The final concentration in the well should be optimized for a linear reaction rate over the measurement period.
- ATCI Solution: Prepare a stock solution of ATCI in deionized water.
- DTNB Solution: Prepare a stock solution of DTNB in PBS.
- Salvianolic acid H Solutions: Prepare a stock solution of Salvianolic acid H in DMSO.

 Create a series of dilutions in PBS to achieve a range of final assay concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
- Positive Control Solutions: Prepare a stock solution of Donepezil or Galanthamine in DMSO and create a series of dilutions in PBS.
- 4. Assay Procedure:
- To each well of a 96-well microplate, add 25 μL of the **Salvianolic acid H** dilution or the positive control dilution. For the negative control wells, add 25 μL of PBS with the same final DMSO concentration.
- Add 50 μL of the AChE solution to each well.
- Incubate the plate at 37°C for 15 minutes.
- To initiate the reaction, add 50 μ L of the DTNB solution followed by 25 μ L of the ATCI solution to each well.
- Immediately place the microplate in the reader and measure the absorbance at 412 nm every minute for 10-20 minutes.

5. Data Analysis:

- Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
- Calculate the percentage of inhibition for each concentration of Salvianolic acid H using the following formula: % Inhibition = [(V_control V_sample) / V_control] x 100 Where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of Salvianolic acid H.
- Plot the percentage of inhibition against the logarithm of the concentration of Salvianolic acid H.
- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by non-linear regression analysis of the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the acetylcholinesterase inhibition assay for **Salvianolic acid H**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Salvianolic acid H CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373150#salvianolic-acid-h-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com